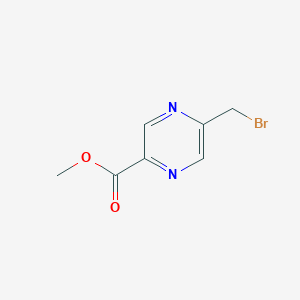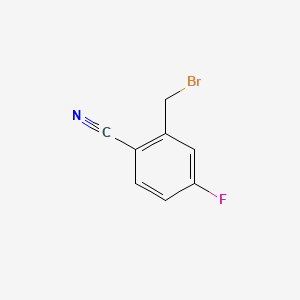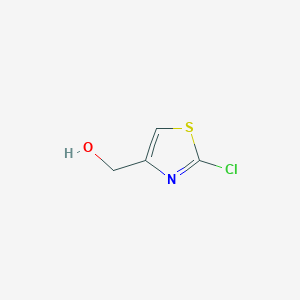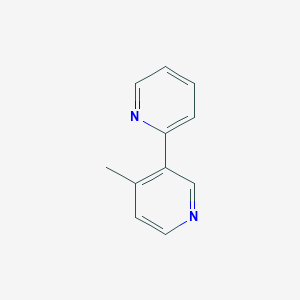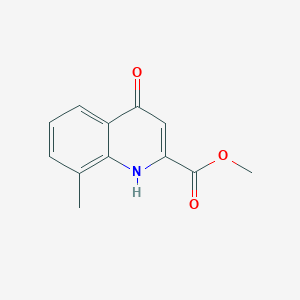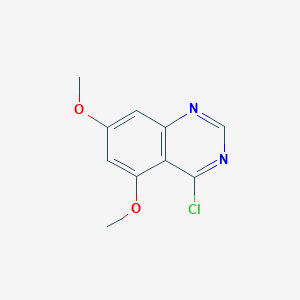
4-Chloro-5,7-dimethoxyquinazoline
Vue d'ensemble
Description
4-Chloro-5,7-dimethoxyquinazoline is a chemical compound belonging to the quinazoline family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring.
Applications De Recherche Scientifique
4-Chloro-5,7-dimethoxyquinazoline has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of epidermal growth factor receptor (EGFR) inhibitors, which are important in cancer treatment.
Biological Studies: The compound is studied for its potential antiproliferative activities against various cancer cell lines.
Industrial Applications: It serves as an intermediate in the production of dyes and other chemical products.
Mécanisme D'action
Target of Action
The primary target of 4-Chloro-5,7-dimethoxyquinazoline is the Epidermal Growth Factor Receptor (EGFR), a cellular trans-membrane tyrosine kinase . EGFR plays a crucial role in cell proliferation and survival, and its overexpression is often associated with various types of cancers .
Mode of Action
This compound interacts with its target, EGFR, by inhibiting its activity . This inhibition disrupts the signal transduction pathways regulated by EGFR, leading to a decrease in cell proliferation and an increase in programmed cell death or apoptosis .
Biochemical Pathways
The inhibition of EGFR by this compound affects several biochemical pathways. These include the PI3K/Akt pathway and the Ras/Raf/MAPK pathway, both of which are involved in cell survival and proliferation . The disruption of these pathways leads to the downstream effects of reduced cell proliferation and increased apoptosis .
Pharmacokinetics
Like many other quinazoline derivatives, it is likely to have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in cell proliferation and an increase in apoptosis . These effects are primarily due to the compound’s inhibition of EGFR and the subsequent disruption of cell survival and proliferation pathways .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other molecules in the environment, such as other drugs or metabolites, can potentially interact with this compound and alter its action .
Safety and Hazards
The safety data sheet for a closely related compound, 4-Amino-2-chloro-6,7-dimethoxyquinazoline, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .
Orientations Futures
A series of novel 4,6,7-substituted quinazoline derivatives were designed, synthesized and evaluated for their antiproliferative activities against human cancer cell lines . Among all the target compounds, compound 22s displayed the most potent anti-proliferative activity against MGC-803 cells in vitro . This suggests that 4-Chloro-5,7-dimethoxyquinazoline and its derivatives could be valuable in the optimization of anilinoquinazoline-based antineoplastic agents .
Analyse Biochimique
Biochemical Properties
4-Chloro-5,7-dimethoxyquinazoline plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. This compound has been shown to interact with epidermal growth factor receptors (EGFR), which are critical for cell growth and differentiation . By inhibiting EGFR, this compound can modulate signaling pathways that are essential for cellular proliferation and survival. Additionally, this compound has been found to interact with other proteins such as p120-catenin and periplakin, influencing their phosphorylation states and thereby affecting cell adhesion and migration .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cell lines, this compound has demonstrated the ability to inhibit cell proliferation and induce apoptosis . It affects cell signaling pathways by inhibiting the phosphorylation of key proteins such as Akt and Src, which are involved in cell survival and proliferation . Furthermore, this compound has been shown to alter gene expression and cellular metabolism, leading to reduced cell viability and increased cell death in tumor cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding site of EGFR, thereby inhibiting its kinase activity and preventing downstream signaling . This inhibition leads to a decrease in the phosphorylation of EGFR and its associated signaling molecules, such as Akt and Src . Additionally, this compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins . These molecular interactions collectively contribute to the compound’s ability to inhibit cell growth and induce apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . In vitro studies have shown that the inhibitory effects on EGFR and other proteins can persist for several hours after treatment, but may diminish with prolonged exposure . Long-term studies in vivo have indicated that repeated administration of this compound can lead to sustained inhibition of tumor growth, although the potential for resistance development exists .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed . The therapeutic window for this compound is therefore narrow, and careful dose optimization is required to maximize its efficacy while minimizing potential side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms . The compound undergoes oxidative metabolism to form various metabolites, which are then excreted via the urine . These metabolic processes can influence the compound’s bioavailability and efficacy, as well as its potential for drug-drug interactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with specific transporters and binding proteins that facilitate its uptake and accumulation in target cells . The compound’s distribution is influenced by its lipophilicity and molecular size, which affect its ability to cross cellular membranes and reach intracellular targets .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize primarily in the cytoplasm, where it interacts with various signaling proteins and enzymes . Additionally, it can accumulate in the nucleus, where it may influence gene expression and other nuclear processes . The localization of this compound is regulated by targeting signals and post-translational modifications that direct it to specific cellular compartments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5,7-dimethoxyquinazoline typically involves several key steps:
Nitrification: Starting with 3,4-dimethoxyacetophenone, nitrification is carried out to obtain 2-nitro-4,5-dimethoxyacetophenone.
Condensation: The nitro compound is then condensed with N,N-dimethylformamide dimethyl acetal to form 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propenyl-1-one.
Reduction Cyclization: This intermediate undergoes hydrogenation to yield 4-hydroxy-6,7-dimethoxyquinoline.
Chlorination: Finally, chlorination of the hydroxy compound produces this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves using accessible raw materials, mild reaction conditions, and efficient purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-5,7-dimethoxyquinazoline undergoes various chemical reactions, including:
Substitution Reactions: Commonly with nucleophiles, leading to the formation of substituted quinazoline derivatives.
Oxidation and Reduction: These reactions can modify the functional groups attached to the quinazoline ring.
Cross-Coupling Reactions: Such as Suzuki-Miyaura and Heck reactions, which are used to form carbon-carbon bonds
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives, which can have enhanced biological activities or different pharmacological properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-6,7-dimethoxyquinazoline
- 2-Chloro-6,7-dimethoxyquinazoline
- 4-Amino-2-chloro-6,7-dimethoxyquinazoline
Uniqueness
4-Chloro-5,7-dimethoxyquinazoline is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for developing targeted therapies and studying structure-activity relationships in medicinal chemistry .
Propriétés
IUPAC Name |
4-chloro-5,7-dimethoxyquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-14-6-3-7-9(8(4-6)15-2)10(11)13-5-12-7/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTGIKZVZNHHDAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60622828 | |
| Record name | 4-Chloro-5,7-dimethoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60622828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884340-91-4 | |
| Record name | 4-Chloro-5,7-dimethoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60622828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



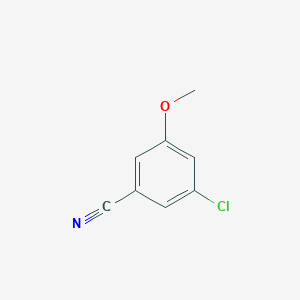
![Tert-butyl 1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1358155.png)
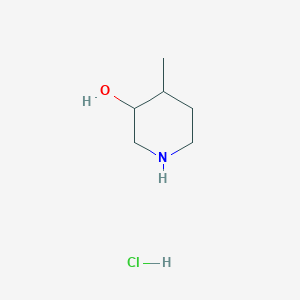
![2-Oxa-7-azaspiro[4.5]decane hydrochloride](/img/structure/B1358157.png)

